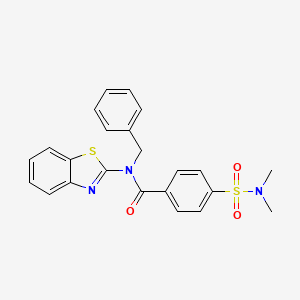

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-25(2)31(28,29)19-14-12-18(13-15-19)22(27)26(16-17-8-4-3-5-9-17)23-24-20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWYNPKQWKCSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Enzyme Inhibition

Acetylcholinesterase and β-Secretase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical enzymes involved in neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, while BACE1 inhibition is crucial for reducing amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology.

A study conducted by researchers synthesized several benzamide derivatives, including N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide, and evaluated their inhibitory activities. The results indicated that this compound exhibited promising inhibitory effects on both AChE and BACE1, suggesting its potential use in Alzheimer's disease management .

Cancer Therapeutics

Inhibition of N-linked Glycosylation

The compound has also been investigated for its role in inhibiting N-linked glycosylation processes, which are often upregulated in cancer cells. The inhibition of glycosylation can disrupt cancer cell proliferation and metastasis. A patent describes methods for using this compound to treat cancers associated with abnormal glycosylation patterns, indicating its therapeutic potential in oncology .

Structural Studies and Optical Applications

Optical Materials

Research has explored the structural properties of this compound derivatives for their optical applications. These studies focus on the crystallization behavior and optical characteristics of related compounds, which may lead to advancements in material science and the development of new optical devices .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Enzyme Inhibition | AChE and BACE1 inhibition | Potential treatment for Alzheimer's disease |

| Cancer Therapeutics | Inhibition of N-linked glycosylation | Disruption of cancer cell proliferation |

| Optical Materials | Structural analysis for optical properties | Development of advanced optical devices |

Case Studies

Case Study 1: Alzheimer's Disease

In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzamide derivatives, including this compound. The study demonstrated that this compound significantly inhibited AChE activity with an IC50 value indicative of its potency as a therapeutic agent against cognitive decline associated with Alzheimer's disease .

Case Study 2: Cancer Treatment

Another research effort focused on the role of this compound in inhibiting N-linked glycosylation pathways in cancer cells. The findings suggested that treatment with this compound led to reduced cell viability and migration in various cancer cell lines, highlighting its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in bacteria .

Comparison with Similar Compounds

Structural Analogues

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives

- N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]: Structural Differences: Lack the N-benzyl and sulfamoyl groups present in the target compound. Synthesis: Prepared via benzoylation of 2-aminobenzothiazole using benzoyl chloride or 2-fluorobenzoyl chloride . Properties: Exhibit optical transparency and nonlinear optical (NLO) activity due to π-conjugation. Crystal structures were resolved via X-ray diffraction . Applications: Primarily studied for NLO materials rather than biological activity .

Sulfamoyl-Substituted Benzamides

- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ():

- Structural Differences : Contains a methyl-phenyl sulfamoyl group and a thiazole ring instead of benzothiazole.

- Impact : The thiazole ring may reduce planarity compared to benzothiazole, altering electronic properties.

- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamides ():

- Structural Differences : Incorporate a thiourea (-C(S)NH-) linkage instead of a direct benzamide bond.

- Synthesis: Synthesized via reaction of 2-aminobenzothiazole with benzoyl isothiocyanates.

- Bioactivity : Demonstrated moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Spectroscopic and Crystallographic Characterization

- Target Compound : Expected to show distinct ¹H NMR signals for the dimethylsulfamoyl (-N(CH₃)₂) and benzyl (-CH₂Ph) groups.

- Analogues :

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Benzothiazole derivatives have gained attention for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The specific compound this compound is a member of this class and has been investigated for its pharmacological potential.

2. Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Core : The initial step often involves the reaction of 2-aminobenzenethiol with a suitable electrophile to form the benzothiazole ring.

- Amide Bond Formation : The benzothiazole derivative is then reacted with benzylamine and dimethylsulfamoyl chloride to yield the target amide.

- Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

3.1 Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown inhibition of cancer cell proliferation in various cell lines such as A431 (human epidermoid carcinoma) and A549 (lung cancer) cells. These compounds often induce apoptosis and cell cycle arrest at specific concentrations (e.g., 1–4 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 2 | Apoptosis induction |

| B7 | A549 | 1 | Cell cycle arrest |

3.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- In vitro Antimicrobial Assays : Studies indicate that similar benzothiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

3.3 Anticonvulsant Activity

Benzothiazole derivatives have been assessed for anticonvulsant activity using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test:

- Neurotoxicity Assessment : Compounds were found to be effective in reducing seizure duration without exhibiting significant neurotoxicity .

4. Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can be influenced by various structural modifications:

- Substituents on the Benzothiazole Ring : The presence of electron-withdrawing groups (e.g., nitro or chloro groups) enhances anticancer activity.

- Dimethylsulfamoyl Group : This moiety contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A recent study synthesized multiple benzothiazole derivatives and evaluated their anticancer effects on different cell lines. Among them, one derivative showed an IC50 value of 0.5 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of a series of benzothiazole derivatives against clinical isolates of bacteria. The study reported that some derivatives exhibited MIC values lower than those of commonly used antibiotics, suggesting their potential as alternative treatments .

6. Conclusion

This compound represents a promising candidate in the development of new therapeutic agents due to its diverse biological activities. Ongoing research into its mechanisms of action and optimization through structural modifications may lead to enhanced efficacy in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.